(6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol
Description
(6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol is a bicyclic diterpene derivative characterized by a cyclohex-3-ene ring substituted with two methanol groups at the 1,1-diyl positions. Key structural features include:
- Cyclohexene core: A six-membered unsaturated ring with a double bond at the 3-position.
- Substituents: A 6-methyl group and a 4-(4-methylpent-3-en-1-yl) side chain.
Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
[1-(hydroxymethyl)-6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)5-4-6-14-7-8-15(10-16,11-17)13(3)9-14/h5,7,13,16-17H,4,6,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGEWVTANIGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC1(CO)CO)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes.
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Based on its structure, it could potentially influence pathways involving similar bicyclic compounds.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination.
Result of Action
Similar compounds have been found to induce a variety of cellular responses, depending on their specific targets and the context of their action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol. These factors can affect the compound’s conformation, its interactions with targets, and its overall biological activity.
Biological Activity
(6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol, with the chemical formula C15H26O2 and CAS number 351188-51-7, is a bicyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular weight is approximately 238.37 g/mol, and it is primarily characterized by its unique bicyclic structure. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | [1-(hydroxymethyl)-6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with various receptors, potentially influencing cellular signaling pathways.
- Non-Covalent Interactions : The compound may engage in hydrogen bonding and hydrophobic interactions, affecting its binding affinity to target proteins or enzymes.
- Biochemical Pathways : Its structure suggests potential involvement in pathways associated with other bicyclic compounds, influencing metabolic processes and cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that the compound possesses antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity may be linked to its ability to scavenge free radicals and inhibit lipid peroxidation.
Cytotoxicity
In vitro assays have assessed the cytotoxic effects of this compound on various cell lines. The results indicate a dose-dependent cytotoxicity, with significant effects observed at higher concentrations. Notably, the compound was found to be non-mutagenic in Ames tests conducted on Salmonella typhimurium strains .
Genotoxicity
Evaluations using the BlueScreen assay indicated that the compound does not exhibit genotoxicity under both metabolic activation and non-metabolic conditions. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Cytotoxic Effects : A study involving human cell lines reported that this compound induced apoptosis in cancer cells at specific concentrations while sparing normal cells .
- Safety Assessment : A comprehensive safety assessment indicated that the compound did not present concerns regarding genetic toxicity or skin sensitization, supporting its use in formulations where safety is paramount .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Systemic |
| Metabolism | Liver (Phase I and II) |
| Elimination | Renal and fecal routes |
Comparison with Similar Compounds
Key Structural Analog: (2R)-6-Methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
A closely related compound, (2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol (CAS 23089-26-1), shares a cyclohexene backbone but differs in substitution patterns and functional groups :
| Property | Target Compound | Analog (CAS 23089-26-1) |
|---|---|---|
| Core Structure | Cyclohex-3-ene with 1,1-diyl dimethanol groups | Cyclohex-3-ene with a hept-5-en-2-ol side chain |
| Substituents | 6-Methyl, 4-(4-methylpent-3-en-1-yl) | 4-Methyl on cyclohexene, 6-methyl on heptenol chain |
| Functional Groups | Two primary alcohols (diol) | One tertiary alcohol (mono-ol) |
| Molecular Formula | C₁₅H₂₄O₂ (inferred) | C₁₅H₂₆O (confirmed) |
| Polarity | Higher (due to diol groups) | Lower (single hydroxyl group) |
Implications of Structural Differences
Solubility: The diol configuration in the target compound increases hydrophilicity compared to the mono-ol analog, likely enhancing aqueous solubility.
Stereochemical Complexity: Both compounds exhibit chirality, but the diol’s 1,1-diyl configuration introduces unique steric constraints absent in the mono-ol analog.
Computational Similarity Analysis
Virtual screening protocols often employ structural similarity metrics to predict bioactivity. Key findings from comparative methods include:
- Tanimoto Coefficient: A study comparing MACCS keys and Morgan fingerprints highlights that similarity scores vary significantly depending on the descriptor used. For example, the diol’s dual hydroxyls may prioritize functional group matching, while the mono-ol’s branched chain emphasizes topological similarity .
- Biological Relevance: Structural analogs with shared cyclohexene cores but divergent substituents may exhibit overlapping biological targets, though functional group differences (e.g., diol vs. mono-ol) could alter selectivity or potency .
Q & A
Basic: What are the recommended synthetic routes for (6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol?
Methodological Answer:
The compound can be synthesized via transition-metal-catalyzed cyclization or ester hydrolysis. For example, diethyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-dicarboxylate derivatives (structurally similar) are synthesized using copper or rhodium catalysts, followed by hydrolysis to yield diols . Key steps include:
- Esterification : Reacting cyclohexene precursors with 4-methylpent-3-en-1-yl substituents under acidic or catalytic conditions.
- Hydrazinolysis : Using hydrazine hydrate in ethanol to convert esters to hydrazides, followed by recrystallization for purification .
- Catalytic Cyclopropanation : For non-activated double bonds, copper/rhodium systems enable selective functionalization, as demonstrated in fatty ester analogs .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.75 ppm for diol protons, cyclohexene carbons at ~30–33 ppm) to confirm stereochemistry and substituent positions .
- HRMS : For molecular weight validation (e.g., expected [M + Na]⁺ peaks around 331.1885 for related structures) .
- IR Spectroscopy : Detect hydroxyl (~3163 cm⁻¹) and alkene (~1652 cm⁻¹) groups .
- Gas Chromatography (GC) : For purity assessment, using retention indices from NIST databases for branched alkenyl groups .
Advanced: How can contradictions in NMR data due to diastereomers be resolved?
Methodological Answer:
Diastereomerism from the 4-methylpent-3-en-1-yl substituent or cyclohexene geometry can lead to overlapping signals. Strategies include:
- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration, leveraging high-resolution data to resolve ambiguities .
- Dynamic NMR : Analyze temperature-dependent splitting for slow-exchange conformers .
Advanced: What polymer applications are plausible for this diol?
Methodological Answer:
The diol’s rigid cyclohexene backbone and hydroxyl groups make it a candidate for:
- Polyester/Polyurethane Synthesis : As a chain extender, similar to 1,4-cyclohexyl dimethanol derivatives. Polymer properties (e.g., Tg, crystallinity) can be tuned by varying the alkene substituent’s steric effects .
- Crosslinking Agents : React with diisocyanates or epoxides; monitor kinetics via FTIR or DSC to optimize curing conditions .
Advanced: How to evaluate its antimicrobial activity using structure-activity relationships (SAR)?
Methodological Answer:
- Agar Diffusion/Broth Dilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing inhibition zones to ceftriaxone/pimafucin controls .
- SAR Insights : Modify the 4-methylpent-3-en-1-yl group’s length or introduce electron-withdrawing groups (e.g., -Cl) to enhance membrane permeability. Hydroxyl group positioning affects hydrogen bonding with microbial targets .
Advanced: What challenges arise in crystallizing this compound, and how to address them?
Methodological Answer:
- Crystallization Issues : The bulky 4-methylpent-3-en-1-yl group and diol hydrophilicity may hinder crystal packing.
- Solutions :
Advanced: How can computational modeling predict its physicochemical properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on the diol’s hydrogen-bonding capacity .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts and reaction pathways (e.g., acid-catalyzed cyclization) .
- MD Simulations : Assess solubility by simulating water-octanol partitioning .
Advanced: How to assess its stability under varying pH and temperature?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (e.g., ~200°C for related diols) and identify degradation products via GC-MS .
- pH Stability Studies : Incubate in buffers (pH 2–12) and monitor hydrolysis via HPLC. The cyclohexene ring may undergo acid-catalyzed ring-opening .
- Light Sensitivity : UV-Vis spectroscopy to detect photooxidation of the conjugated diene system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
